molecular formula C9H9NO2 B12101378 4-(Methoxymethoxy)benzonitrile

4-(Methoxymethoxy)benzonitrile

Cat. No.: B12101378
M. Wt: 163.17 g/mol
InChI Key: RENIUIPUAKVTPJ-UHFFFAOYSA-N
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Description

4-(Methoxymethoxy)benzonitrile is an organic compound with the molecular formula C9H9NO2. It is a derivative of benzonitrile, where the benzene ring is substituted with a methoxymethoxy group at the para position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Methoxymethoxy)benzonitrile involves the reaction of 4-hydroxybenzonitrile with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The overall reaction can be summarized as follows:

4-Hydroxybenzonitrile+Methoxymethyl chlorideThis compound\text{4-Hydroxybenzonitrile} + \text{Methoxymethyl chloride} \rightarrow \text{this compound} 4-Hydroxybenzonitrile+Methoxymethyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(Methoxymethoxy)benzoic acid.

    Reduction: Formation of 4-(Methoxymethoxy)benzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-(Methoxymethoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methoxymethoxy)benzonitrile depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the methoxymethoxy group acts as a leaving group, allowing the nucleophile to attack the benzene ring. The nitrile group can participate in various reactions, including reduction to form amines or hydrolysis to form carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzonitrile: Similar structure but lacks the methoxymethoxy group.

    4-Hydroxybenzonitrile: Similar structure but has a hydroxyl group instead of the methoxymethoxy group.

    4-Cyanoanisole: Similar structure but has a methoxy group instead of the methoxymethoxy group.

Uniqueness

4-(Methoxymethoxy)benzonitrile is unique due to the presence of the methoxymethoxy group, which imparts different reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

4-(methoxymethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-11-7-12-9-4-2-8(6-10)3-5-9/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENIUIPUAKVTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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